molecular formula C14H19NO5 B12550699 DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester CAS No. 146328-29-2

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester

Cat. No.: B12550699
CAS No.: 146328-29-2
M. Wt: 281.30 g/mol
InChI Key: ONUVYIXTUIPGBN-UHFFFAOYSA-N
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Description

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester is a chemical compound with a complex structure that includes an aspartic acid backbone, a phenyl group, and diethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester typically involves the esterification of DL-Aspartic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The phenyl group is introduced through a subsequent reaction involving phenylhydrazine and an oxidizing agent to form the N-hydroxy-N-phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted esters.

Scientific Research Applications

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and N-hydroxy functionality play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The ester groups facilitate the compound’s transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • DL-Aspartic acid, N-hydroxy-N-phenyl-, methyl ester
  • DL-Aspartic acid, N-hydroxy-N-phenyl-, ethyl ester
  • DL-Aspartic acid, N-hydroxy-N-phenyl-, propyl ester

Uniqueness

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and bioavailability. Compared to its methyl and ethyl counterparts, the diethyl ester variant may exhibit different pharmacokinetic properties, making it suitable for specific applications.

Properties

CAS No.

146328-29-2

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

diethyl 2-(N-hydroxyanilino)butanedioate

InChI

InChI=1S/C14H19NO5/c1-3-19-13(16)10-12(14(17)20-4-2)15(18)11-8-6-5-7-9-11/h5-9,12,18H,3-4,10H2,1-2H3

InChI Key

ONUVYIXTUIPGBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N(C1=CC=CC=C1)O

Origin of Product

United States

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